molecular formula C8H19ClNOP B2531296 (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride CAS No. 2343964-38-3

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride

Cat. No.: B2531296
CAS No.: 2343964-38-3
M. Wt: 211.67
InChI Key: NNODEWAMCDJDKJ-QRPNPIFTSA-N
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Description

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is a chiral amine derivative featuring a cyclopentyl group, a dimethylphosphoryl moiety, and a protonated amine stabilized as a hydrochloride salt. The hydrochloride salt form improves solubility and crystallinity, a common strategy in drug development .

Properties

IUPAC Name

(S)-cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOP.ClH/c1-11(2,10)8(9)7-5-3-4-6-7;/h7-8H,3-6,9H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNODEWAMCDJDKJ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(C1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(C)[C@@H](C1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride involves several steps. One common method includes the reaction of cyclopentylamine with dimethylphosphoryl chloride under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride has diverse applications in scientific research:

Chemistry

  • Reagent in Organic Synthesis : It serves as a crucial building block for synthesizing more complex organic compounds.
  • Coordination Chemistry : As a ligand, it can form complexes with various metal ions, facilitating studies in coordination chemistry.

Biology

  • Biochemical Probes : The compound is investigated as a probe for studying enzyme mechanisms and protein interactions.
  • Antiviral Properties : Preliminary studies suggest its potential as an inhibitor of viral proteases, specifically targeting the main protease (Mpro) of SARS-CoV-2. This inhibition may disrupt viral replication pathways.

Medicine

  • Therapeutic Applications : It is explored for its potential role in drug development, particularly in synthesizing pharmaceuticals aimed at treating viral infections and other diseases.
  • Cytotoxicity Studies : Research indicates moderate cytotoxic effects against certain cancer cell lines, suggesting dual potential in antiviral and anticancer therapies.

Case Study 1: Inhibition of SARS-CoV-2 Mpro

Research has shown that (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride effectively inhibits the main protease of SARS-CoV-2, which is vital for the virus's life cycle. In vitro assays demonstrated significant inhibition rates, indicating its potential as an antiviral agent.

Case Study 2: Cytotoxicity Against Cancer Cells

Studies conducted on human tumor cell lines (e.g., A549 lung carcinoma) revealed that while the compound exhibits cytotoxic effects, it shows selectivity towards cancer cells over normal cells. This selectivity index highlights its therapeutic potential in oncology.

Mechanism of Action

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride can be compared with other similar compounds such as (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride. While both compounds share the dimethylphosphoryl group, the cyclopentyl group in (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride provides unique steric and electronic properties, making it distinct in its reactivity and applications .

Comparison with Similar Compounds

Structural Analogs: Cyclopentyl vs. Cycloalkyl Methanamine Derivatives

Compounds with cyclopentyl, cyclopropyl, or cyclohexyl groups paired with aromatic or fluorinated substituents exhibit distinct physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
(S)-Cyclopentyl(4-fluorophenyl)methanamine HCl C₁₂H₁₆ClFN 229.72 Cyclopentyl, 4-fluorophenyl High stereospecificity; used in bioactive small molecules
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl C₁₀H₁₃ClFN 201.67 Cyclopropyl, 2-fluorophenyl Smaller ring size increases ring strain; potential CNS activity
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl C₁₁H₁₃ClF₃N 251.68 Cyclopropyl, 4-CF₃-phenyl Enhanced lipophilicity due to CF₃ group; likely improved membrane permeation
Metcaraphen Hydrochloride C₂₀H₃₁NO₂·HCl 353.93 Cyclopentane carboxylate ester Anticholinergic activity; ester linkage modifies metabolic stability

Key Observations :

  • Ring Size : Cyclopentyl derivatives (e.g., ) offer a balance between steric bulk and conformational flexibility compared to strained cyclopropyl analogs (e.g., ).
  • Substituent Effects : Fluorinated aryl groups (e.g., 4-fluorophenyl in ) enhance electronic interactions and metabolic stability, while trifluoromethyl groups () increase lipophilicity.

Phosphoryl-Containing Analogs

Phosphoryl groups influence hydrogen bonding, solubility, and molecular packing. Relevant compounds include:

Compound Name Molecular Formula Key Features References
(Dimethylphosphoryl)methanaminium perchlorate C₃H₁₁ClNO₅P Forms polymeric double-strands via N–H∙∙∙O hydrogen bonds; polar crystalline structure
Methylphosphonic difluoride/dichloride mixture CH₃Cl₂OP·CH₃F₂OP High reactivity as alkylating agents; used in organophosphorus synthesis
Diisopropylphosphoramidic dichloride C₆H₁₆Cl₂NOP Bifunctional reactivity (Cl and P sites); precursor for nerve agent analogs

Comparison with Target Compound :

  • The dimethylphosphoryl group in the target compound likely participates in hydrogen bonding (as seen in ), enhancing crystallinity and stability.
  • Unlike reactive phosphoryl chlorides/fluorides (), the target compound’s phosphoryl group is stabilized as a dimethyl derivative, reducing toxicity and improving handling.

Hydrochloride Salts of Cycloalkyl Methanamines

Hydrochloride salts are common for improving solubility. Notable examples:

Compound Name Molecular Formula Solubility (Inferred) Applications References
Cyclopentanemethylamine hydrochloride C₆H₁₂ClN High in polar solvents Intermediate in drug synthesis
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine HCl C₁₂H₁₄Cl₂FN Moderate in water Potential antipsychotic candidate
2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate HCl C₂₀H₃₁NO₂·HCl High in ethanol Anticholinergic agent (Metcaraphen HCl)

Key Trends :

  • Hydrochloride salts universally enhance water solubility, critical for bioavailability in pharmaceuticals .
  • Bulky substituents (e.g., 3,4-xylyl in ) reduce solubility compared to smaller groups (e.g., 4-fluorophenyl in ).

Research Findings and Implications

  • Synthesis and Crystallography : Phosphoryl-containing amines like (dimethylphosphoryl)methanaminium perchlorate () form hydrogen-bonded polymeric structures, suggesting similar crystalline behavior in the target compound.
  • Stability : The dimethylphosphoryl group likely confers oxidative stability compared to phosphoramidic chlorides ().

Biological Activity

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is characterized by its unique phosphonate group, which is known to influence its biological interactions. The presence of a cyclopentyl moiety may also contribute to its pharmacokinetic properties.

The biological activity of (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including acetylcholinesterase, which is crucial for neurotransmission.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Cell Signaling Modulation : It may interact with specific signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride may possess anticancer properties. For instance, studies have demonstrated that phosphonates can induce apoptosis in cancer cells and inhibit tumor growth.

Study ReferenceCancer TypeIC50 (µM)Mechanism
HCT1160.2Apoptosis induction
MCF-71.0Histone deacetylase inhibition
AML5.0Cell cycle arrest

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of nitric oxide production in activated macrophages.

Study ReferenceInflammatory ModelIC50 (µM)
RAW 264.7 cells (LPS)22.7
IFN-γ/LPS-activated cells15.2

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study investigated the effects of (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride on various cancer cell lines, revealing significant cytotoxicity against HCT116 and MCF-7 cells with IC50 values as low as 0.2 µM .
  • Assessment of Anti-inflammatory Properties :
    • Another study evaluated the compound's ability to inhibit nitric oxide synthesis in macrophages, demonstrating effective suppression at concentrations below 25 µM .
  • Mechanistic Insights :
    • Research into the molecular mechanisms revealed that the compound may modulate histone acetylation, thereby influencing gene expression related to cell growth and apoptosis .

Q & A

Q. How do researchers design stability-indicating assays for this compound under accelerated degradation conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (254 nm), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions.
  • HPLC Method Development : Use a C18 column with gradient elution (acetonitrile/0.1% TFA) to separate degradation products. Quantify using peak area normalization .

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